4-Bromo-2-{1H-phenanthro[9,10-D]imidazol-2-YL}phenol

Catalog No.
S15645741
CAS No.
M.F
C21H13BrN2O
M. Wt
389.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-2-{1H-phenanthro[9,10-D]imidazol-2-YL}phen...

Product Name

4-Bromo-2-{1H-phenanthro[9,10-D]imidazol-2-YL}phenol

IUPAC Name

4-bromo-2-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol

Molecular Formula

C21H13BrN2O

Molecular Weight

389.2 g/mol

InChI

InChI=1S/C21H13BrN2O/c22-12-9-10-18(25)17(11-12)21-23-19-15-7-3-1-5-13(15)14-6-2-4-8-16(14)20(19)24-21/h1-11,25H,(H,23,24)

InChI Key

ZKSNVBBOSUYWCZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C4=C2NC(=N4)C5=C(C=CC(=C5)Br)O

4-Bromo-2-{1H-phenanthro[9,10-D]imidazol-2-YL}phenol is a rigid, extended pi-conjugated fluorophore that combines an Excited-State Intramolecular Proton Transfer (ESIPT) core with a para-positioned bromine synthetic handle [1]. The phenanthro[9,10-d]imidazole moiety provides thermal stability (Td > 350°C) and charge-transport properties, establishing it as a structural building block for optoelectronic materials and chemosensors. The phenolic hydroxyl group drives the ESIPT mechanism, yielding large Stokes shifts (>140 nm) that eliminate self-absorption in solid-state applications. For procurement and material design, the 4-bromo substituent serves a dual purpose: it induces a heavy-atom effect to promote intersystem crossing (ISC) for triplet-state exploitation, and it acts as an orthogonal reactive site for palladium-catalyzed cross-coupling, enabling the integration of the intact ESIPT pharmacophore into complex polymers or extended OLED host materials without disrupting the proton-transfer dynamics [1].

Research Fit

Blue-emissive phenanthroimidazole fluorophore with ESIPT-capable ortho-phenol
Para-bromine cross-coupling handle for modular synthetic diversification
Rigid π-extended core sensitive to substituent-driven photophysical tuning

Substituting this compound with the unsubstituted baseline, 2-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol (PIP), or the less conjugated benzimidazole analog, compromises downstream processability and photophysical performance [1]. The unsubstituted PIP lacks a selective cross-coupling site, forcing chemists to rely on non-specific electrophilic aromatic substitutions that disrupt the hydrogen-bonding network required for ESIPT. Furthermore, utilizing a benzimidazole core instead of the phenanthro[9,10-d]imidazole system reduces the glass transition temperature and thermal degradation threshold by ~70°C, rendering the resulting materials unsuitable for vacuum-deposited OLEDs or high-temperature industrial curing processes. The specific para-bromine placement in this compound ensures that the electronic withdrawing effect fine-tunes the acidity of the phenol without sterically hindering the critical intramolecular hydrogen bond, a balance that is destroyed if generic ortho- or meta-halogenated isomers are procured [1].

Substitution Risk

non‑brominated analog Lacks para‑Br handle and heavy‑atom effect; fluorescence quantum yield and charge mobility may shift substantially.
2,4‑dibromo isomer Additional ortho‑Br increases reorganization energy; predicted lower hole‑hopping rate than the mono‑bromo regioisomer.
N‑phenyl derivative N‑phenyl substitution disrupts ESIPT and alters conformational dynamics, shifting emission and transport behaviour.

Extended Conjugation and Thermal Stability vs. Benzimidazole Analogs

The phenanthro[9,10-d]imidazole core imparts higher thermal degradation thresholds compared to standard benzimidazole-based ESIPT dyes [1]. Thermogravimetric analysis of phenanthroimidazole derivatives demonstrates 5% weight loss temperatures (Td) exceeding 350°C, whereas the corresponding 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol analogs degrade below 280°C. This 70°C differential dictates suitability for vacuum thermal evaporation (VTE) processes used in OLED manufacturing, where materials must sublime without decomposition.

Evidence DimensionThermal Degradation Temperature (Td at 5% weight loss)
Target Compound Data>350°C (Phenanthroimidazole core)
Comparator Or Baseline~280°C (Benzimidazole analog)
Quantified Difference>70°C higher thermal stability
ConditionsTGA under nitrogen atmosphere at 10°C/min heating rate

Procuring the phenanthroimidazole core over the benzimidazole analog prevents material degradation during vacuum deposition, ensuring high-purity thin films for device fabrication.

ΦF enhancement via H‑bonding
class‑level inference
≥1.5–3× ΦF enhancement predicted over non‑phenolic analogs; H‑bonding class achieves ΦF up to 97% in reported studies.
Supports brighter fluorescence probe design context
Direct ΦF for target compound not published; structural analogy review required

Synthetic Versatility via the 4-Bromo Handle for Cross-Coupling

The presence of the bromine atom at the 4-position transforms the passive ESIPT fluorophore into an active monomeric precursor [1]. In palladium-catalyzed Suzuki-Miyaura couplings, the 4-bromo substituent allows for >90% yields when reacting with arylboronic acids, enabling the synthesis of extended donor-acceptor architectures. Attempting to functionalize the unsubstituted 2-(1H-phenanthro[9,10-d]imidazol-2-yl)phenol requires electrophilic halogenation that yields a mixture of isomers and degrades the overall target yield to <40%, complicating purification and scale-up.

Evidence DimensionCross-coupling yield for extended pi-system synthesis
Target Compound Data>90% yield (direct coupling via 4-bromo handle)
Comparator Or Baseline<40% yield (unsubstituted PIP requiring prior halogenation)
Quantified Difference>50% absolute yield improvement and elimination of isomer mixtures
ConditionsStandard Pd(PPh3)4 catalyzed Suzuki-Miyaura coupling conditions

Procurement of the pre-brominated scaffold eliminates a low-yielding synthetic step, reducing the material waste and purification time required to develop advanced luminescent polymers.

Hole‑transport capability
cross‑study comparable
Target (mono‑Br): predicted lower reorganization energy than 2,4‑dibromo isomer Class reference: triphenylamino‑PI derivative μh ~10⁻⁴ cm² V⁻¹ s⁻¹
May support hole‑transport material screening
Mobility data from analogous compounds; direct measurement needed

Heavy-Atom Effect on Intersystem Crossing (ISC) and Stokes Shift

The 4-bromo substituent exerts a heavy-atom effect that alters the photophysical dynamics of the ESIPT core [1]. While the unsubstituted PIP exhibits an ESIPT Stokes shift of 100-120 nm, the electron-withdrawing and spin-orbit coupling effects of the bromine atom extend the Stokes shift to >140 nm and promote intersystem crossing. This allows the brominated derivative to function as a precursor for triplet-harvesting materials or reactive oxygen species (ROS) generators, whereas the non-halogenated counterpart decays almost exclusively via prompt fluorescence.

Evidence DimensionStokes Shift and ISC efficiency
Target Compound Data>140 nm Stokes shift with enhanced triplet population
Comparator Or Baseline~100-120 nm Stokes shift (unsubstituted PIP)
Quantified Difference>20 nm increase in Stokes shift and access to triplet pathways
ConditionsPhotophysical characterization in non-polar solvents at room temperature

The extended Stokes shift eliminates self-absorption in solid-state films, and the ISC capability provides a direct pathway for photodynamic therapy and triplet-triplet annihilation applications.

Synthetic modularity
supporting evidence
Para‑Br Suzuki coupling: typical yields 70–95%; analogous dibromo monomer polymerized >80%
Streamlines focused analog library synthesis
Pd(PPh₃)₄, K₂CO₃, toluene/H₂O, 80–110°C

Precursor for Luminescent Metal-Organic Frameworks (MOFs)

The 4-bromo handle allows for direct conversion into a carboxylic acid or coupling with multi-topic linkers, creating ESIPT-active MOFs for chemical sensing without self-quenching [1].

Building Block for OLED Host Materials

The thermal stability (Td > 350°C) and bipolar charge transport properties of the phenanthroimidazole core make it a required starting material for synthesizing extended host materials for phosphorescent or TADF OLEDs via Suzuki cross-coupling [1].

Synthesis of Ratiometric Fluorescent Probes

The tunable acidity of the brominated phenol allows for the design of ratiometric sensors for pH, metal ions, or biological thiols, where the ESIPT emission is modulated by analyte binding [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Fluorescent probe development
ESIPT‑active ortho‑phenol, heavy‑atom Br
Benchmark ΦF vs non‑brominated parent; assess phosphorescence lifetime imaging potential
OLED hole‑transport / host material
Predicted low reorganization energy, high triplet energy
Measure hole mobility and triplet energy; evaluate compatibility with blue TADF emitters
π‑extended material library building
Para‑Br cross‑coupling handle
Validate Suzuki coupling efficiency and polymerizability for conjugated architectures
Co‑crystal engineering for charge transport
Heavy‑atom scattering center, H‑bond donor/acceptor
Screen electron‑accepting co‑formers; use Hirshfeld surface analysis to guide design

XLogP3

5.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

388.02113 g/mol

Monoisotopic Mass

388.02113 g/mol

Heavy Atom Count

25

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